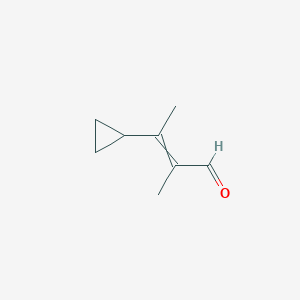
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its bromomethyl group and three methoxy groups attached to the anthracene core, which is further functionalized with a quinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with 1,6,8-trimethoxyanthracene.
Bromination: The bromomethyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Oxidation: The anthracene core is oxidized to form the quinone moiety using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), thiourea.
Major Products:
Oxidation: Higher oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Antimicrobial Agents: Studied for its antimicrobial activity against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with biological macromolecules:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and apoptosis in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
Comparison with Similar Compounds
1,4-Dimethoxyanthraquinone: Similar structure but with methoxy groups at different positions.
2-Bromo-1,4-dimethoxyanthraquinone: Contains a bromine atom but lacks the bromomethyl group.
1,6,8-Trimethoxyanthraquinone: Lacks the bromomethyl group but shares the same methoxy substitution pattern.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group in 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione provides unique reactivity, allowing for diverse chemical modifications.
Methoxy Substitution: The specific pattern of methoxy substitution enhances its solubility and electronic properties, making it suitable for various applications in material science and pharmaceuticals.
Properties
CAS No. |
60699-01-6 |
|---|---|
Molecular Formula |
C18H15BrO5 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
3-(bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15BrO5/c1-22-10-6-12-16(14(7-10)24-3)18(21)15-11(17(12)20)4-9(8-19)5-13(15)23-2/h4-7H,8H2,1-3H3 |
InChI Key |
WSOXAKBJYCVUGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
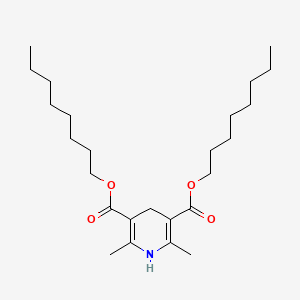
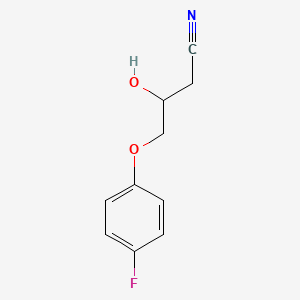
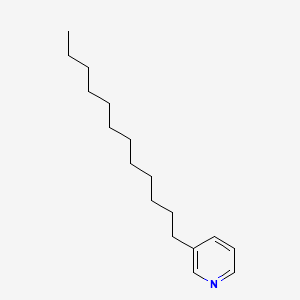
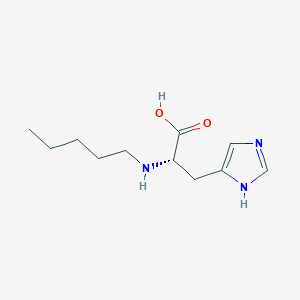
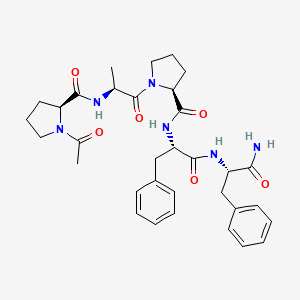
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
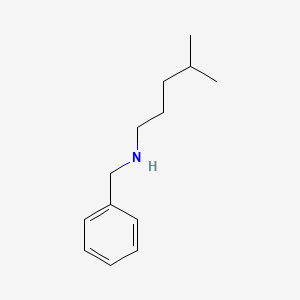
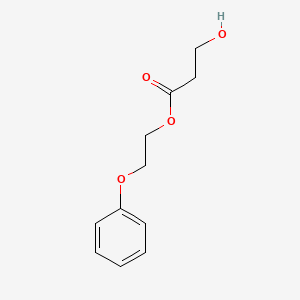
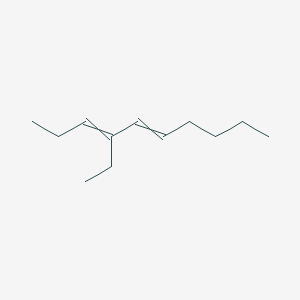
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
